molecular formula C16H19NO3S B2386873 Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 1555769-22-6

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2386873
CAS No.: 1555769-22-6
M. Wt: 305.39
InChI Key: CALDLPBXNRYYLX-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C16H19NO3S. It is a thiophene derivative, which means it contains a sulfur atom in a five-membered aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and methoxyphenyl groups. The tert-butyl ester group is then added to the carboxylate moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as using continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques like recrystallization and chromatography are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate
  • Tert-butyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
  • Tert-butyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

Uniqueness

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(2,3)20-15(18)13-12(9-21-14(13)17)10-5-7-11(19-4)8-6-10/h5-9H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALDLPBXNRYYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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